N,N'-(sulfonyldibenzene-4,1-diyl)bis[4-(propanoylamino)benzamide]
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Overview
Description
N,N’-(sulfonyldibenzene-4,1-diyl)bis[4-(propanoylamino)benzamide]: is a complex organic compound characterized by its unique structure, which includes a sulfonyldibenzene core and propanoylamino benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(sulfonyldibenzene-4,1-diyl)bis[4-(propanoylamino)benzamide] typically involves the reaction of sulfonyldibenzene derivatives with propanoylamino benzamide precursors. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity N,N’-(sulfonyldibenzene-4,1-diyl)bis[4-(propanoylamino)benzamide].
Chemical Reactions Analysis
Types of Reactions: N,N’-(sulfonyldibenzene-4,1-diyl)bis[4-(propanoylamino)benzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: N,N’-(sulfonyldibenzene-4,1-diyl)bis[4-(propanoylamino)benzamide] is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, N,N’-(sulfonyldibenzene-4,1-diyl)bis[4-(propanoylamino)benzamide] is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-(sulfonyldibenzene-4,1-diyl)bis[4-(propanoylamino)benzamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]
- N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(didodecylamino)acetamide]
- N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(butan-2-ylamino)acetamide]
Uniqueness: N,N’-(sulfonyldibenzene-4,1-diyl)bis[4-(propanoylamino)benzamide] is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(propanoylamino)-N-[4-[4-[[4-(propanoylamino)benzoyl]amino]phenyl]sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O6S/c1-3-29(37)33-23-9-5-21(6-10-23)31(39)35-25-13-17-27(18-14-25)43(41,42)28-19-15-26(16-20-28)36-32(40)22-7-11-24(12-8-22)34-30(38)4-2/h5-20H,3-4H2,1-2H3,(H,33,37)(H,34,38)(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUVJFSRGLLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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